N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is an organic compound with the molecular formula C10H11NO3S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their significant roles in various chemical and biological applications.
Mechanism of Action
It’s important to note that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene and furan derivatives. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol, which are used in various industrial applications.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is unique due to its combined thiophene and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications .
Biological Activity
N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a compound that features a unique combination of thiophene, furan, and sulfonamide moieties. These structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of Thiophene-Furan Moiety : This is typically achieved through cyclization reactions.
- Coupling with Methanesulfonamide : The thiophene-furan intermediate is coupled with methanesulfonamide using standard coupling techniques.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological evaluation.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, demonstrating its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, furan-based compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Compound | Activity | MIC (µg/mL) |
---|---|---|
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-yl)methyl derivatives | Antibacterial | 12.5 - 50 |
N-(5-(thiophen-2-yl)furan-2-yl)methyl derivatives | Antimycobacterial | 25 - 100 |
Anticancer Activity
The anticancer potential of thiophene and furan derivatives has been documented extensively. These compounds often interact with cellular targets, influencing pathways involved in cell proliferation and apoptosis. For instance, structural analogs have been shown to inhibit cancer cell growth in vitro and in vivo models .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Targeting Bacterial Cell Walls : Similar compounds have been observed to disrupt bacterial cell wall synthesis, leading to cell lysis .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : In a study evaluating various furan derivatives against Mycobacterium tuberculosis, compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL .
- Anticancer Studies : A series of thiophene-based compounds were tested against multiple cancer cell lines (e.g., SKOV3 and NCI-N87). Results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting potent anticancer activity .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-16(12,13)11-7-8-4-5-9(14-8)10-3-2-6-15-10/h2-6,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBGXPMLFMUNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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